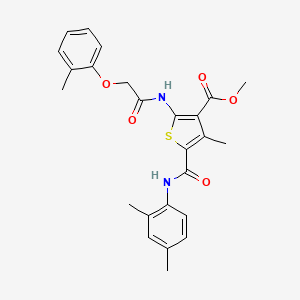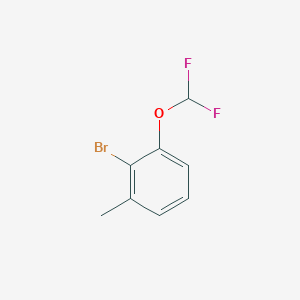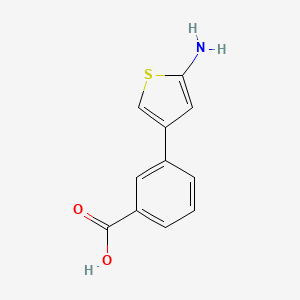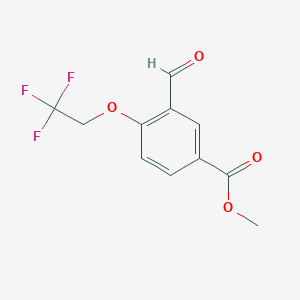
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Various functional groups such as carbamoyl, methyl, and acetamido groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed through esterification reactions involving methanol and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylate Derivatives: Known for their applications in organic synthesis and materials science.
Carbamoyl-substituted Thiophenes: Exhibit diverse biological activities and are used in drug development.
Acetamido-substituted Thiophenes: Potential pharmacological agents with various therapeutic applications.
Uniqueness
Methyl 5-((2,4-dimethylphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H26N2O5S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
methyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-14-10-11-18(16(3)12-14)26-23(29)22-17(4)21(25(30)31-5)24(33-22)27-20(28)13-32-19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
QVTFJPVOADVTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)



![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)




![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

